molecular formula C16H22N2O3S B322748 propyl 4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzoate

propyl 4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzoate

Cat. No.: B322748
M. Wt: 322.4 g/mol
InChI Key: XYGZSEDSXOIEQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

propyl 4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzoate is a synthetic organic compound with the molecular formula C16H22N2O3S. This compound is characterized by its unique structure, which includes a propyl ester group, a benzoate moiety, and a carbamothioyl group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzoate typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with 3-methylbutanoyl chloride to form an intermediate product. This intermediate is then reacted with propyl chloroformate and ammonium thiocyanate under controlled conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction times are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

propyl 4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

propyl 4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of propyl 4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Propyl benzoate: A simpler ester with similar structural features but lacking the carbamothioyl group.

    4-Aminobenzoic acid derivatives: Compounds with similar core structures but different substituents.

Uniqueness

propyl 4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

Molecular Formula

C16H22N2O3S

Molecular Weight

322.4 g/mol

IUPAC Name

propyl 4-(3-methylbutanoylcarbamothioylamino)benzoate

InChI

InChI=1S/C16H22N2O3S/c1-4-9-21-15(20)12-5-7-13(8-6-12)17-16(22)18-14(19)10-11(2)3/h5-8,11H,4,9-10H2,1-3H3,(H2,17,18,19,22)

InChI Key

XYGZSEDSXOIEQI-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)CC(C)C

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)CC(C)C

Origin of Product

United States

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